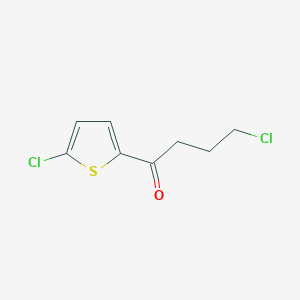

4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one

Description

BenchChem offers high-quality 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-1-(5-chlorothiophen-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2OS/c9-5-1-2-6(11)7-3-4-8(10)12-7/h3-4H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUZXTXTUIDFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20517908 | |

| Record name | 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63490-84-6 | |

| Record name | 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Analysis and Synthetic Utility of 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one

This guide is structured as a high-level technical whitepaper designed for organic chemists and process development scientists. It moves beyond basic data to explore synthetic logic, mechanistic pathways, and structural validation.[1]

Technical Whitepaper | CAS: 63490-84-6 [1]

Executive Summary

4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one (CAS 63490-84-6) is a specialized heterocyclic building block characterized by a bifunctional electrophilic profile.[1] It features an electron-deficient 5-chlorothiophene core linked to a reactive

This molecule serves as a critical "linchpin" intermediate.[1] Its primary utility lies not merely in its existence as a ketone, but as a precursor for intramolecular cycloalkylation to form 4,5,6,7-tetrahydrobenzo[b]thiophenes—a scaffold prevalent in bio-active compounds targeting GPCRs and kinase inhibitors. Additionally, the ketone moiety is a prime substrate for asymmetric transfer hydrogenation (ATH) to generate chiral chloro-alcohols.[1]

Physicochemical Profile & Structural Identity[1][2]

The molecule combines a lipophilic thiophene ring with a polarizable alkyl chloride tail.[1] The 5-chloro substituent on the thiophene ring blocks the most reactive

Table 1: Key Chemical Properties

| Property | Value / Description |

| CAS Number | 63490-84-6 |

| IUPAC Name | 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one |

| Molecular Formula | |

| Molecular Weight | 223.12 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water |

| Reactive Moieties |

Synthetic Methodology: Friedel-Crafts Acylation

Causality & Logic: The synthesis relies on the electrophilic aromatic substitution (EAS) of 2-chlorothiophene. 2-chlorothiophene is used instead of thiophene to prevent poly-acylation and to pre-install the halogen at the 5-position.[1] The reaction is regioselective for the 5-position (relative to sulfur) due to the directing effect of the sulfur atom and the steric/electronic blocking of the 2-position by chlorine.[1]

Protocol: Regioselective Acylation

Reagents: 2-Chlorothiophene (1.0 eq), 4-Chlorobutyryl chloride (1.1 eq), Aluminum Chloride (

Step-by-Step Workflow:

-

Catalyst Activation: In a flame-dried 3-neck flask under

, suspend anhydrous-

Why: DCM is chosen for its non-nucleophilic nature and ability to solubilize the acylium complex.[1]

-

-

Electrophile Formation: Add 4-chlorobutyryl chloride dropwise.[1][2] Stir for 15 min.

-

Substrate Addition: Add 2-chlorothiophene dropwise, maintaining internal temperature

.-

Control: Low temperature prevents polymerization of the thiophene ring.[1]

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

-

Endpoint: Disappearance of 2-chlorothiophene (

).[1]

-

-

Quench & Workup: Pour mixture over crushed ice/HCl. Extract with DCM.[1][2] Wash with brine, dry over

.[1][4]-

Safety: The quench is highly exothermic; acid prevents emulsion formation by breaking aluminum chelates.[1]

-

Mechanistic Pathway & Downstream Utility

The following diagram illustrates the synthesis of the core molecule and its two primary divergent pathways: Cyclization (to the bicyclic scaffold) and Reduction (to the chiral alcohol).[1]

Figure 1: Synthetic pathway showing the formation of the target ketone and its divergence into bicyclic scaffolds (via Friedel-Crafts alkylation) or chiral synthons.[1][5][6][7][2][8]

Structural Characterization (Spectroscopic Fingerprint)

To validate the structure, researchers should look for specific diagnostic signals.[1] The electron-withdrawing effect of the carbonyl group significantly deshields the thiophene proton at position 3.[1]

Nuclear Magnetic Resonance (NMR)

NMR (500 MHz,-

7.55 ppm (d,

-

6.95 ppm (d,

-

3.65 ppm (t,

-

3.05 ppm (t,

-

2.20 ppm (quint,

-

Thiophene C-2 (ipso): ~142 ppm (attached to C=O).[1]

-

Thiophene C-5 (Cl-sub): ~138 ppm.[1]

-

Aliphatic Carbons: Three distinct peaks in the 26–45 ppm range.[1]

Mass Spectrometry (MS)[1]

-

Pattern: Look for the characteristic Chlorine isotope pattern (

).[1] -

M+ Peaks: Since there are two chlorine atoms, the molecular ion cluster will show a distinct 9:6:1 intensity ratio for

,

Handling & Safety Protocols

Warning: This compound combines the properties of a lachrymator (alkyl chloride) and a toxic thiophene derivative.[1]

-

Alkylating Potential: The terminal alkyl chloride is a potential alkylating agent (genotoxic).[1] All weighing must occur inside a fume hood.[1]

-

Skin Permeability: Thiophene derivatives can penetrate skin.[1] Double-gloving (Nitrile over Latex) is recommended.[1]

-

Waste Disposal: Do not mix with general organic waste if acidic.[1] Quenched reaction mixtures contain aluminum salts which can clog lines; filter solids before disposal.[1]

References

-

Friedel-Crafts Acylation Methodology

-

Synthesis of Chlorothiophene Ketones

-

Cyclization to Tetrahydrobenzo[b]thiophenes

-

NMR Data Correlations (Analogous Structures)

Sources

- 1. 4'-Chlorobutyrophenone | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis and Oxidative Transformations of New Chiral Pinane-Type γ-Ketothiols: Stereochemical Features of Reactions [mdpi.com]

- 6. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 7. Chinese Factory Supply Reliable Quality Rivaroxaban intermediate 446292-08-6 Lowest Price | Huarong Pharm [huarongpharm.com]

- 8. 4-Chlorothiophenol(106-54-7) 1H NMR [m.chemicalbook.com]

- 9. ≥98% (HPLC), selective factor Xa (FXa) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

Technical Whitepaper: Physicochemical Characterization & Handling of 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one

This technical guide details the physicochemical properties, synthesis, and handling of 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one , a specialized intermediate used in the development of anticoagulant therapeutics (Factor Xa inhibitors) and bicyclic thiophene derivatives.

Executive Summary

4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one (CAS: 63490-84-6) is an electrophilic building block characterized by a dual-halogenated motif: a stable aryl chloride on the thiophene ring and a reactive alkyl chloride on the butyryl chain.[1] It serves as a critical scaffold for synthesizing bicyclic heterocycles (e.g., tetrahydrobenzo[b]thiophenes) and is investigated as an intermediate in the "alternate synthon" pathways for Rivaroxaban and related Factor Xa inhibitors.

This guide provides an authoritative breakdown of its physical state, synthetic logic, and stability protocols, designed for medicinal chemists and process engineers.

Part 1: Fundamental Physicochemical Profile[2]

The physical behavior of this compound is dictated by the electron-withdrawing nature of the thiophene chlorine and the lipophilicity of the butyryl chain.

Table 1: Core Physicochemical Constants

| Property | Value / Description | Technical Note |

| IUPAC Name | 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one | Often abbreviated as "5-Cl-Thiophene-C4-Cl" in process logs. |

| CAS Number | 63490-84-6 | Primary identifier for regulatory filing. |

| Molecular Formula | C₈H₈Cl₂OS | Contains two distinct chlorine environments (aryl vs. alkyl). |

| Molecular Weight | 223.12 g/mol | Useful for stoichiometric calculations. |

| Physical State | Low-Melting Solid or Viscous Oil | Pure form crystallizes (MP ~28–35°C); impurities often depress MP, resulting in an oil. |

| Boiling Point | ~145–150°C (at 0.5 mmHg) | Warning: Decomposes at atmospheric pressure. Distill only under high vacuum. |

| Solubility | DCM, Toluene, EtOAc, THF | High lipophilicity (LogP ~3.2). Insoluble in water. |

| Density | ~1.35 g/cm³ | Estimated; denser than water due to dichlorination. |

Stability & Reactivity Assessment

-

Hydrolytic Instability: The terminal alkyl chloride (C-4 position) is susceptible to hydrolysis under basic aqueous conditions, leading to the corresponding alcohol or cyclization to a cyclopropyl ketone.

-

Thermal Sensitivity: Prolonged heating >60°C without vacuum can induce polymerization or dehydrohalogenation.

Part 2: Synthetic Origin & Impurity Logic

Understanding the synthesis is crucial for interpreting physical properties, as the impurity profile directly affects the melting point and stability.

The Friedel-Crafts Acylation Protocol

The standard industrial route involves the acylation of 2-chlorothiophene with 4-chlorobutyryl chloride using a Lewis acid catalyst (Aluminum Chloride).

Reaction Workflow (DOT Diagram)

Figure 1: Friedel-Crafts synthesis pathway for 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one.

Critical Process Parameters (CPP)

-

Regioselectivity: The chlorine on the thiophene directs acylation to the 5-position (if 2-Cl is used) or 2-position (if 3-Cl is used). For this target, starting with 2-chlorothiophene ensures the correct substitution pattern.

-

Impurity Profile:

-

Bis-acylated thiophene: High MW impurity, raises boiling point.

-

Dechlorinated byproduct: If moisture is present in the AlCl₃, the acid chloride may hydrolyze, reducing yield.

-

Part 3: Analytical Characterization Protocols

To validate the identity and purity of the compound, the following multi-modal analysis is recommended.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax SB-C18, 150mm x 4.6mm, 5µm).

-

Mobile Phase:

-

A: 0.1% H₃PO₄ in Water.

-

B: Acetonitrile.

-

-

Gradient: 40% B to 90% B over 15 minutes.

-

Detection: UV @ 254 nm (Thiophene absorption) and 280 nm.

-

Retention Time: Expect late elution due to high lipophilicity relative to polar impurities.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

-

Aromatic Region: Two doublets (or d/d) for the thiophene protons (~6.9 ppm and ~7.5 ppm).

-

Aliphatic Region:

-

Triplet (~3.6 ppm): -CH₂-Cl (Terminal).

-

Triplet (~3.0 ppm): -C(=O)-CH₂ - (Alpha to ketone).

-

Quintet (~2.2 ppm): -CH₂-CH₂ -CH₂- (Middle methylene).

-

Analytical Logic Flow

Figure 2: Quality Control workflow for intermediate validation.

Part 4: Handling, Storage, and Safety

Storage Protocols

-

Temperature: Store at 2–8°C (Refrigerated). While the solid is relatively stable, the oily form (often supercooled liquid) degrades faster at room temperature.

-

Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic; moisture ingress leads to hydrolysis of the alkyl chloride, releasing HCl gas.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential corrosion from trace HCl.

Safety Hazards (GHS Classification)

-

H315: Causes skin irritation (Alkyl chloride is an alkylating agent).

-

H319: Causes serious eye irritation.

-

H317: May cause an allergic skin reaction (Sensitizer).

-

H335: May cause respiratory irritation.

Emergency Protocol: In case of skin contact, wash immediately with 5% sodium bicarbonate solution to neutralize potential acid hydrolysis products, followed by soap and water.

References

-

BLDpharm. (2024). Product Datasheet: 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one (CAS 63490-84-6). Retrieved from

-

PubChem. (2024). Compound Summary: 4-Chlorobutyrophenone (Analogous Phenyl Derivative). National Library of Medicine. Retrieved from

-

Perz, R., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon. Sustainable Chemical Processes, 3(11). (Contextualizes the use of chlorothiophene ketones in Factor Xa inhibitor synthesis). Retrieved from

-

ChemicalBook. (2024). Synthesis of 5-chlorothiophene-2-carboxylic acid and related intermediates.[2][3][4] Retrieved from

Sources

- 1. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 2. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 4. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

Technical Stewardship Guide: 5-Chlorothiophene Derivatives

Executive Summary: Beyond the Static SDS

In the landscape of medicinal chemistry, 5-chlorothiophene derivatives—specifically 5-chlorothiophene-2-carboxylic acid and its acyl chloride counterpart—are privileged scaffolds. They serve as the structural backbone for major anticoagulants like Rivaroxaban (Xarelto) . However, a standard Safety Data Sheet (SDS) often fails to capture the dynamic risks associated with these sulfur-containing heterocycles in a research environment.

This guide bridges the gap between regulatory compliance and experimental reality. It is designed for researchers who must not only handle these compounds safely but also understand the mechanistic reasons for their toxicity and reactivity profiles.

Comparative Hazard Profiling

The safety profile of 5-chlorothiophene derivatives changes drastically based on the functional group at the C-2 position. A common error in drug development is treating the stable acid and the volatile acid chloride with the same rigor.

Table 1: Differential Hazard Analysis

| Feature | 5-Chlorothiophene-2-carboxylic acid | 5-Chlorothiophene-2-carbonyl chloride |

| CAS Registry | 24065-33-6 | 42518-98-9 |

| Physical State | Solid (Powder) | Liquid / Low-Melting Solid |

| Primary GHS Hazard | Irritant (Category 2) | Corrosive (Category 1B) |

| Signal Word | WARNING | DANGER |

| Reactivity | Stable under ambient conditions. | Hydrolytically Unstable. Reacts violently with water to release HCl and SOₓ gases. |

| Critical H-Codes | H315 (Skin Irrit.), H319 (Eye Irrit.)[1] | H314 (Severe Burns), H290 (Corrosive to Metals) |

| PPE Breakthrough | Nitrile gloves (>0.11mm) generally sufficient. | Laminated Film (Silver Shield) required. Standard nitrile degrades rapidly upon contact. |

Operational Insight: The carbonyl chloride derivative is a lachrymator and potent electrophile. Unlike the acid, it can permeate standard laboratory nitrile gloves in <5 minutes. Double-gloving is insufficient; chemical-resistant laminate gloves are mandatory for direct handling.

Toxicological Mechanisms: The Thiophene Alert

While the SDS lists "skin irritation," the systemic risk of thiophene derivatives lies in their metabolic bioactivation . The thiophene ring is a "structural alert" in medicinal chemistry.[2][3]

The Bioactivation Pathway

Upon inhalation or dermal absorption, thiophenes undergo oxidation by Cytochrome P450 enzymes (specifically CYP450). This process does not produce a benign metabolite; it creates highly reactive electrophiles that can deplete glutathione (GSH) or covalently bind to hepatic proteins, leading to drug-induced liver injury (DILI).

-

Pathway A (S-Oxidation): Formation of thiophene S-oxide.

-

Pathway B (Epoxidation): Formation of thiophene epoxide (thermodynamically favored and highly toxic).

Figure 1: Metabolic Activation & Toxicity Pathway

Caption: CYP450-mediated bioactivation of thiophene rings.[3] The epoxide intermediate is a potent electrophile driving hepatotoxicity.[2][3]

Self-Validating Operational Protocol

To ensure scientific integrity and safety, we do not rely on "assumed" safety. We use a Self-Validating System (SVS) . This protocol ensures that the hazardous acyl chloride is fully consumed or quenched before the vessel is opened or waste is discarded.

Protocol: Acylation using 5-Chlorothiophene-2-carbonyl chloride[4][5][6]

Objective: Synthesize an amide intermediate (e.g., for Rivaroxaban analogs) while preventing exposure to the corrosive acyl chloride.

Phase 1: Preparation (The Barrier)

-

Engineering Control: All operations must occur in a certified fume hood with a face velocity >100 fpm.

-

Quench Setup: Prepare a "Quench Station" before starting the reaction.

-

Solution: 10% aqueous Sodium Bicarbonate (NaHCO₃) mixed with ice.

-

Why: Neutralizes the acid chloride and scavenges the HCl byproduct exothermically but controllably.

-

Phase 2: The Reaction (Closed System)

-

Dissolve the amine substrate in anhydrous Dichloromethane (DCM).[4] Add 2.2 eq. of Triethylamine (base).[4]

-

Cool to 0°C.

-

Add 5-chlorothiophene-2-carbonyl chloride dropwise via a pressure-equalizing addition funnel.

-

Critical Control: Internal temperature must not exceed 5°C to prevent runaway decomposition.

-

Phase 3: The Validation (Stop/Go)

Do not proceed to workup until this step is passed.

-

Sampling: Remove a 10µL aliquot via syringe (septum piercing).

-

Derivatization: Quench the aliquot immediately in methanol (MeOH).

-

Analysis: Run TLC or LC-MS.

-

Target: Look for the Methyl Ester peak (formed by MeOH reacting with unreacted acid chloride).

-

Criterion: If the Methyl Ester peak is visible, the acid chloride is still present . Stir longer. Do not open the reactor.

-

Phase 4: Controlled Quench

-

Once validated (Acid Chloride < 1%), slowly pour the reaction mixture into the Quench Station (NaHCO₃/Ice) with vigorous stirring.

-

Verify pH is neutral (pH 7-8) before phase separation.

Figure 2: Safe Handling Workflow

Caption: The "Stop/Go" validation loop prevents accidental exposure to unreacted acid chlorides during workup.

Emergency Response & Waste Management

Spill Response (Specific to Chlorothiophenes)

Standard spill kits often contain "universal" absorbents. For 5-chlorothiophene-2-carbonyl chloride, avoid cellulose-based absorbents (paper towels, sawdust) if the material is neat, as the reaction with hydroxyl groups can generate heat and fumes.

-

Correct Absorbent: Vermiculite, dry sand, or specialized acid-neutralizing pads.

-

Decontamination: Wipe surfaces with a dilute solution of sodium carbonate and detergent to hydrolyze residues.

Waste Disposal

-

Segregation: Never mix these derivatives with oxidizing acids (e.g., Nitric Acid). The combination can cleave the thiophene ring or oxidize the sulfur, leading to the release of SO₂ and Cl₂ gases.

-

Classification: Dispose of as "Halogenated Organic Waste."

-

Aquatic Toxicity: These compounds are generally harmful to aquatic life (H412). Ensure no release to drains.[5]

References

-

PubChem. (n.d.). 5-Chlorothiophene-2-carbonyl chloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

- Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives. Chemical Research in Toxicology. (Contextual grounding for thiophene epoxide mechanism).

-

European Chemicals Agency (ECHA). (n.d.).[6] Registration Dossier: 5-chlorothiophene-2-carboxylic acid. Retrieved from [Link]

Sources

- 1. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Chlorothiophene-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]

- 6. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number lookup for 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one

An In-depth Technical Guide to 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one, a key chemical intermediate for professionals in pharmaceutical research and drug development. We will delve into its synthesis, characterization, potential applications, and essential safety protocols, grounding our discussion in established chemical principles and field-proven insights.

Introduction and Strategic Importance

4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one (CAS No. 63490-84-6) is a substituted aromatic ketone of significant interest in medicinal chemistry.[1] Its structure is a deliberate convergence of two highly valuable pharmacophores: a chlorinated thiophene ring and a reactive 4-chlorobutanoyl side chain.

-

The Chlorothiophene Moiety: The inclusion of chlorine on the thiophene ring is a common strategy in drug design to modulate the compound's electronic properties, lipophilicity, and metabolic stability.[2][3] Thiophene rings are bioisosteres of benzene, often introduced to improve potency or alter pharmacokinetic profiles.

-

The 4-Chlorobutanoyl Chain: This functional group is a versatile electrophilic handle. The terminal alkyl chloride is an excellent leaving group, making the compound an ideal precursor for alkylation reactions, particularly with nucleophilic amines like piperazine. This specific chain length is frequently utilized in the synthesis of central nervous system (CNS) active agents.

This combination makes the title compound a valuable building block, primarily for constructing more complex molecules destined for biological screening and development as active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectral properties is fundamental for its application in synthesis and for quality control.

Key Properties

The following table summarizes the core physicochemical data for 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one.

| Property | Value | Source |

| CAS Number | 63490-84-6 | [1] |

| Molecular Formula | C₈H₈Cl₂OS | Calculated |

| Molecular Weight | 223.12 g/mol | Calculated |

| IUPAC Name | 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one | IUPAC Naming |

| SMILES | ClCCCC(=O)c1ccc(Cl)s1 | [1] |

| Appearance | Expected to be a solid or oil (based on related compounds) | N/A |

Spectroscopic Characterization (Predicted)

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the thiophene ring and the butanoyl chain. The two aromatic protons on the thiophene ring should appear as doublets around 7.0-7.8 ppm, a pattern characteristic of 2,5-disubstitution. The aliphatic chain would present as three triplets: one for the methylene group adjacent to the carbonyl (α), one for the terminal methylene group bonded to chlorine (γ), and one for the central methylene group (β).

-

¹³C NMR: The carbon spectrum will feature a carbonyl signal (C=O) downfield, typically around 190-200 ppm. It will also show four distinct signals for the thiophene ring carbons and three signals for the aliphatic chain carbons.

Table of Predicted NMR Data

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Rationale / Comparison Compound |

| Thiophene H-3 | ~7.1 (d) | ~128 | Based on 2-Acetyl-5-chlorothiophene[4] |

| Thiophene H-4 | ~7.7 (d) | ~132 | Based on 2-Acetyl-5-chlorothiophene[4] |

| -C(=O)-CH₂ - | ~3.1 (t) | ~35 | Based on 4-Chlorobutyrophenone[5] |

| -CH₂-CH₂ -CH₂- | ~2.2 (quint) | ~28 | Based on 4-Chlorobutyrophenone[5] |

| -CH₂ -Cl | ~3.7 (t) | ~44 | Based on 4-Chloro-1-butanol[6] |

| C =O | N/A | ~192 | General ketone range |

| Thiophene C (quaternary) | N/A | ~135, ~142 | Based on 2-Acetyl-5-chlorothiophene[4] |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. The most prominent and diagnostic peak will be a strong absorption band between 1660-1680 cm⁻¹ , which is characteristic of an aryl ketone carbonyl stretch. Other expected signals include C-H stretches from the aromatic and aliphatic portions, C=C stretching from the thiophene ring, and a C-Cl stretch.

2.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺). A key diagnostic feature would be the isotopic pattern for two chlorine atoms, resulting in prominent peaks at M, M+2, and M+4 with a characteristic intensity ratio. Fragmentation would likely involve cleavage at the acyl-thiophene bond and along the aliphatic chain.

Synthesis and Mechanistic Pathway

The most logical and industrially scalable route to 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one is through a Friedel-Crafts acylation reaction.[7][8][9] This classic electrophilic aromatic substitution is highly effective for installing acyl groups onto aromatic rings like thiophene.

Reaction Overview

The synthesis involves reacting 2-chlorothiophene with 4-chlorobutyryl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Overall synthesis scheme.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring.

Caption: Mechanism of Friedel-Crafts Acylation.

-

Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the 4-chlorobutyryl chloride, polarizing the C-Cl bond and facilitating its departure to form a resonance-stabilized acylium ion. This is the rate-determining step.

-

Electrophilic Attack: The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack preferentially occurs at the C2 (alpha) position, which is more activated than the C3 position. This step temporarily breaks the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A base (such as the [AlCl₄]⁻ complex) removes the proton from the carbon that was attacked, restoring the aromaticity of the thiophene ring and yielding the final acylated product. The AlCl₃ catalyst is regenerated.

Field-Proven Experimental Protocol

This protocol is a robust, self-validating procedure adapted from standard methodologies for Friedel-Crafts acylation of thiophenes.[10]

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler. Maintain an inert atmosphere throughout the reaction.

-

Reagent Charging: Charge the flask with anhydrous dichloromethane (DCM) as the solvent, followed by the slow, portion-wise addition of anhydrous aluminum chloride (AlCl₃) at 0 °C (ice bath). Causality: This exothermic step must be controlled to prevent overheating and side reactions.

-

Acyl Chloride Addition: Dissolve 4-chlorobutyryl chloride in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension at 0 °C. Stir for 15-20 minutes. Causality: This pre-complexation step ensures the formation of the reactive acylium ion intermediate.

-

Thiophene Addition: Add 2-chlorothiophene dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Causality: The slow addition to the activated acylating agent prevents polysubstitution and controls the exothermic reaction.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 2-chlorothiophene is consumed.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Causality: This hydrolyzes the aluminum complexes formed with the ketone product, neutralizes any remaining catalyst, and moves the product into the organic phase.

-

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Application in Drug Development: A Strategic Intermediate

The primary value of 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one is its role as a key intermediate in the synthesis of APIs, particularly those targeting CNS disorders. Its structure is highly analogous to precursors used in the synthesis of drugs like buspirone.[11]

The terminal chloride on the butanoyl chain is readily displaced by secondary amines, such as piperazine derivatives, in a standard nucleophilic substitution reaction. This forms a stable carbon-nitrogen bond, linking the chlorothiophene head group to another pharmacologically relevant moiety.

Proposed Synthetic Pathway to CNS Agents

The diagram below illustrates a representative synthetic application, showcasing the alkylation of a substituted piperazine, a core structure in many antipsychotic and anxiolytic drugs.

Caption: Synthetic utility in drug development.

This alkylation step is a cornerstone of combinatorial chemistry and library synthesis, allowing for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies. By varying the substituted piperazine, researchers can fine-tune the resulting molecule's affinity for specific receptors, such as dopamine or serotonin receptors.

Safety, Handling, and Storage

As a chlorinated, reactive intermediate, 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one requires careful handling. The following guidelines are based on the hazards associated with its functional groups.

Hazard Identification

While a specific Safety Data Sheet (SDS) is not widely available, the hazards can be inferred from related structures.[12][13]

| Hazard Class | GHS Pictogram | Statement |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Harmful if swallowed. |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Causes skin irritation. |

| Eye Damage/Irritation | GHS07 (Exclamation Mark) | Causes serious eye irritation. |

| Respiratory Irritation | GHS07 (Exclamation Mark) | May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors or dust.

-

Personal Protective Equipment:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat is required.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[12]

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids to prevent exothermic reactions.[1]

First Aid and Spill Management

-

First Aid:

-

Inhalation: Move to fresh air. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Spill Management: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup.

Conclusion

4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its synthesis via Friedel-Crafts acylation is robust and scalable. Its true value lies in its bifunctional nature, providing a stable, modifiable aromatic core and a reactive side chain perfect for building molecular complexity. A thorough understanding of its properties, synthesis, and handling is essential for any research professional aiming to leverage this potent intermediate in the quest for novel therapeutics.

References

-

Jadhav, G. R., et al. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." European Journal of Medicinal Chemistry, 2019. [Link]

-

PubMed Central. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." PubMed, 2019. [Link]

-

NROChemistry. Friedel-Crafts Reactions. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

SynArchive. Friedel-Crafts Acylation. [Link]

-

ResearchGate. Synthesis of P005091. [Link]

-

PubChem. 2-Acetyl-5-chlorothiophene. [Link]

-

PubChem. 4-Chlorobutyrophenone. [Link]

-

MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

Sources

- 1. marinecoatings.brand.akzonobel.com [marinecoatings.brand.akzonobel.com]

- 2. Synthesis routes of 2-Acetyl-4-chlorothiophene [benchchem.com]

- 3. 4-Chloro-1-butanol [webbook.nist.gov]

- 4. 2-Acetyl-5-chlorothiophene | C6H5ClOS | CID 80572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chlorobutyrophenone | C10H11ClO | CID 253533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloro-1-butanol(928-51-8) 13C NMR spectrum [chemicalbook.com]

- 7. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. synarchive.com [synarchive.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. conncoll.edu [conncoll.edu]

An In-depth Technical Guide to the Thermodynamic Stability of Thiophene-Based Chloro-Ketones

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-based scaffolds are privileged structures in medicinal chemistry and materials science, valued for their unique electronic properties and biological activity.[1][2][3] When functionalized as α-chloro ketones, they become exceptionally versatile synthetic intermediates, enabling a wide range of molecular elaborations. However, this enhanced reactivity comes at the cost of inherent instability. The thermodynamic and kinetic stability of these compounds is a critical consideration, governed by a delicate interplay of aromaticity, conformational isomerism, substituent effects, and extreme sensitivity to environmental conditions. This guide provides a comprehensive exploration of the factors influencing the stability of thiophene-based chloro-ketones, details experimental and computational methods for their assessment, and outlines field-proven protocols for their synthesis, handling, and storage to ensure experimental reproducibility and integrity.

Foundational Principles: The Chemistry of Instability

Understanding the stability of thiophene-based chloro-ketones requires an appreciation for the competing chemical forces within the molecule. The aromatic thiophene ring provides a degree of stability, while the α-chloro ketone moiety introduces significant avenues for degradation.

The Thiophene Core: An Aromatic Anchor

Thiophene is an aromatic five-membered heterocycle, a structural feature that imparts considerable thermodynamic stability.[4] Its aromaticity, arising from the delocalization of six π-electrons (four from the carbon atoms and two from a sulfur lone pair), makes it behave like a reactive benzene derivative in many substitution reactions.[1][4][5] However, its aromaticity is less pronounced than that of benzene, rendering it more susceptible to certain dearomatization reactions and influencing the electronic character of its substituents.[4][6]

The α-Chloro Ketone: A Reactive Hotspot

The α-chloro ketone is a powerful synthon, but its structure is predisposed to several degradation pathways.

-

Keto-Enol Tautomerism: Like other carbonyl compounds with α-hydrogens, these molecules exist in equilibrium with their enol tautomer.[7][8] While the equilibrium heavily favors the keto form, the enol is a crucial, nucleophilic intermediate for reactions like α-halogenation and a potential pathway for isomerization or degradation.[9][10][11] The formation of the enol can be catalyzed by both acids and bases.[10][12]

-

Inductive Effects: The electronegative chlorine atom exerts a strong electron-withdrawing inductive effect. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. It also significantly increases the acidity of any remaining α-hydrogens, which can facilitate unwanted base-catalyzed reactions.[11][13]

-

Primary Degradation Pathways: The combination of these features makes the molecule vulnerable. The most common and critical degradation pathway is hydrolysis , which is rapidly accelerated in neutral or basic conditions, yielding an α-hydroxy ketone and hydrochloric acid.[14] Other pathways include base-mediated cyclization (Favorskii-type rearrangement), self-condensation, and polymerization , which can be initiated by light or heat.[14]

Key Factors Governing Thermodynamic Stability

The net stability of a given thiophene-based chloro-ketone is not absolute but is modulated by several structural and environmental factors.

Conformational and Steric Effects

The orientation of the chloro-acetyl group relative to the thiophene ring is critical. Rotation around the C(thiophene)-C(carbonyl) single bond is influenced by steric hindrance from substituents on the ring and the acyl chain. Furthermore, non-covalent interactions, such as halogen bonding—a weak electrostatic interaction between the electrophilic region of the chlorine atom and a nucleophilic species like the thiophene sulfur—can stabilize specific conformations.[15][16] Bulky groups adjacent to the ketone can sterically shield it from nucleophilic attack, kinetically slowing degradation.

Electronic Substituent Effects

The electronic nature of substituents on the thiophene ring significantly impacts stability.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the thiophene ring, making it less nucleophilic and potentially less reactive towards singlet oxygen or other oxidants.[17]

-

Electron-Donating Groups (EDGs): Groups like alkyl or methoxy (-OCH₃) increase the ring's electron density, enhancing its reactivity but potentially stabilizing the carbonyl group through resonance.[17]

Environmental Control: The Dominant Factor

For α-chloro ketones, environmental conditions are often the most dominant determinant of practical stability.

-

pH: This is the most critical variable. These compounds exhibit maximum stability in acidic conditions (pH 3-5).[14] Neutral and, particularly, basic environments dramatically accelerate hydrolysis and rearrangement reactions.

-

Solvent: Storage and reactions should be conducted in anhydrous, aprotic solvents (e.g., THF, Dichloromethane, Toluene). Protic solvents like water or alcohols can act as nucleophiles, leading to degradation.

-

Temperature and Light: Elevated temperatures can provide the activation energy for thermal decomposition.[18][19][20] Similarly, exposure to UV light can initiate radical-based polymerization.[14]

Experimental and Computational Stability Assessment

A dual approach combining empirical testing and computational modeling provides the most comprehensive understanding of a compound's stability profile.

Experimental Methodologies

A systematic workflow is essential for characterizing stability. The goal is to subject the compound to controlled stress conditions (e.g., varied pH, temperature) and monitor its degradation over time.

Experimental Protocols:

-

Purity Assessment (Time Zero):

-

Objective: Establish a baseline purity and confirm structural identity.

-

Method: Dissolve a sample of the purified compound in a suitable anhydrous solvent (e.g., acetonitrile for HPLC, CDCl₃ for NMR).

-

Analysis:

-

HPLC/GC: Obtain a chromatogram and determine the peak area percentage of the main compound.

-

NMR: Acquire ¹H and ¹³C spectra to confirm the structure is correct and free of obvious impurities like the corresponding α-hydroxy ketone.

-

LC-MS: Confirm the molecular weight.

-

-

-

Forced Degradation Study:

-

Objective: To determine the rate and pathway of degradation under specific stress conditions.

-

Method: Prepare stock solutions of the compound in the chosen stress media (e.g., buffered aqueous solutions of varying pH, different solvents). Aliquot into sealed vials (amber vials for light protection studies).

-

Incubation: Store sets of vials at different temperatures and conditions.

-

Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24 hours), quench the reaction (e.g., by acidifying a basic sample) and analyze by HPLC/GC to quantify the remaining percentage of the parent compound. Use LC-MS to identify major degradation products.

-

-

Thermal Analysis:

-

Objective: Determine the thermal decomposition temperature.

-

Method (DSC/TGA): Place a small, precise amount of the solid compound in an appropriate pan.

-

Analysis: Heat the sample under an inert atmosphere (N₂) at a constant rate (e.g., 10 °C/min). The TGA curve will show mass loss at the decomposition temperature, while the DSC curve will show a corresponding endothermic or exothermic event.[18]

-

Computational Chemistry Insights

Theoretical calculations, particularly using Density Functional Theory (DFT), offer a powerful predictive tool to complement experimental work.[21]

-

Conformational Analysis: DFT can be used to calculate the potential energy surface for rotation around key single bonds, identifying the most stable (lowest energy) conformers.

-

Thermodynamic Parameters: Calculations can yield the Gibbs free energy (ΔG), enthalpy, and entropy of the molecule and its potential degradation products, allowing for a theoretical assessment of their relative stabilities.[18]

-

Reaction Pathway Modeling: The activation energies (Ea) for potential degradation pathways, such as hydrolysis, can be calculated.[17] A high activation energy suggests a kinetically stable molecule under those conditions.

-

Spectroscopic Prediction: DFT can predict vibrational frequencies, which can be correlated with experimental IR spectra, and NMR chemical shifts to aid in structural confirmation.[22]

| Parameter | Experimental Technique | Computational Method (DFT) | Insight Provided |

| Purity & Degradation | HPLC, GC, LC-MS, NMR | - | Quantitative rate of degradation, identification of impurities. |

| Thermal Stability | DSC, TGA | - | Onset temperature of thermal decomposition. |

| Molecular Geometry | X-ray Crystallography (if solid) | Geometry Optimization | Most stable 3D structure, bond lengths, and angles.[23] |

| Relative Stability | - | Gibbs Free Energy Calculation | Comparison of the thermodynamic stability of different isomers/conformers. |

| Kinetic Stability | Forced Degradation Studies | Transition State Searching | Rate of degradation under stress; Activation energy for degradation pathways. |

| Vibrational Modes | IR, Raman Spectroscopy | Frequency Calculation | Confirmation of functional groups and structural features.[23] |

Table 1: Synergy between experimental and computational methods for stability analysis.

Synthesis and Handling: A Self-Validating Protocol

The integrity of any experiment begins with the proper synthesis, purification, and handling of the starting material. Given their instability, a scrupulous, self-validating protocol is mandatory.

Synthesis and Workup

Common synthetic routes often involve Friedel-Crafts acylation of a thiophene derivative followed by α-halogenation.[1][24] The halogenation step is typically acid-catalyzed, proceeding through an enol intermediate.[9][11][25]

-

Causality: Acid catalysis is preferred over base-catalyzed halogenation because the latter is difficult to stop at mono-halogenation and can lead to the haloform reaction if a methyl ketone is used.[11][13] The acid promotes the formation of the nucleophilic enol, which then reacts with the electrophilic halogen.[9]

Protocol: Acid-Catalyzed α-Chlorination

-

Anhydrous Setup: Ensure all glassware is oven- or flame-dried. Assemble the reaction apparatus under an inert atmosphere (N₂ or Argon).

-

Solvent: Use a dry, aprotic solvent such as dichloromethane (DCM) or diethyl ether.

-

Reaction: Dissolve the starting thiophene ketone in the solvent. Add the acid catalyst (e.g., catalytic HCl or acetic acid). Cool the solution (e.g., 0 °C) before slowly adding the chlorinating agent (e.g., N-Chlorosuccinimide (NCS) or SO₂Cl₂).

-

Monitoring: Follow the reaction progress by TLC or GC-MS.

-

Workup (Critical Step):

-

Quench the reaction with a cold, dilute aqueous solution of a reducing agent like sodium thiosulfate to destroy excess halogen.

-

Crucially, perform the aqueous wash under acidic conditions (pH 3-5). Avoid neutral water or bicarbonate washes, which will induce rapid hydrolysis.[14] Use dilute, cold HCl if necessary to maintain acidity.

-

Quickly separate the organic layer. Wash with cold brine to remove bulk water.

-

Dry the organic layer thoroughly with a robust drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo at low temperature.

-

Storage and Handling Best Practices

-

Ideal Storage: For long-term stability, store the compound as a pure solid (if crystalline) at -20°C under an inert atmosphere and protected from light (e.g., in an amber vial wrapped in foil).[14]

-

Solution Handling: If the compound is an oil or needed for routine use, prepare a stock solution in a reliable anhydrous, aprotic solvent (e.g., Toluene, THF). Store the solution under the same low-temperature, inert, and dark conditions.[14]

-

Usage: Always use anhydrous solvents for reactions. Prepare solutions of the α-chloro ketone immediately before they are needed. Minimize the time the compound is exposed to the ambient atmosphere.

Conclusion

Thiophene-based chloro-ketones are high-value chemical entities whose utility is directly tied to the ability to manage their inherent thermodynamic instability. Their stability is not a fixed property but a dynamic state influenced by a hierarchy of factors, from the foundational aromaticity of the thiophene ring to the overwhelming impact of pH and temperature. A deep understanding of the underlying degradation mechanisms—primarily hydrolysis and base-catalyzed rearrangements—is paramount. By integrating rigorous experimental stability studies with the predictive power of computational chemistry, researchers can accurately characterize these molecules. Adherence to strict, validated protocols for synthesis, workup, and handling is non-negotiable for ensuring the purity and reliability of these critical intermediates in research and development pipelines.

References

- Wikipedia. (n.d.). Thiophene.

- ChemTube3D. (2025). Interactive 3D Chemistry Animations.

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

- Hasan, M. F., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Various Authors. (n.d.). Synthesis of thiophenes from two different ketones (acetophenone and.... ResearchGate.

- Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.

- Hasan, M. F., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.

- Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Thiophene synthesis.

- Various Authors. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. PMC.

- Various Authors. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI.

- Various Authors. (n.d.). A theoretical study of the thermal decomposition mechanism of potassium chlorate. ResearchGate.

- Khalifa, M. E. (n.d.). Synthetic strategies and functional reactivity of versatile thiophene synthons. ResearchGate.

- Various Authors. (n.d.). Halogen-bonding interactions with ketones. ResearchGate.

- Various Authors. (2014). Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. Organic Letters - ACS Publications.

- Various Authors. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters - ACS Publications.

- BenchChem. (2025). Technical Support Center: Managing α-Chloro Ketone Stability.

- Various Authors. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride.... ACS Publications.

- Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.

- Various Authors. (2013). Thermal decomposition of selected chlorinated hydrocarbons.... PMC.

- Various Authors. (n.d.). Synthesis, spectroscopic, and X-ray crystallographic analysis.... ResearchGate.

- Various Authors. (2023). Synthesis of Thiophene-Based Derivatives.... MDPI.

- Al-Yasari, R. K. (n.d.). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences.

- Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.

- Wikipedia. (n.d.). Gold(III) chloride.

- Various Authors. (2024). Synthesis, computational chemical study.... RSC Publishing.

- Various Authors. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review....

- Chemistry LibreTexts. (2021). 17.3: Halogenation of Aldehydes and Ketones.

- The Organic Chemistry Tutor. (2016). Keto Enol Tautomerization - Acidic & Basic Conditions. YouTube.

- Taylor & Francis. (n.d.). Thermal decomposition – Knowledge and References.

- Various Authors. (2025). Solvent-driven spectroscopic and quantum chemical evaluation.... PMC.

- Wikipedia. (n.d.). Non-covalent interaction.

- Various Authors. (n.d.). Synthetic Access to Aromatic α-Haloketones. PMC - NIH.

- Various Authors. (2024). Thiophene-based Solar Cell. A Review. Bentham Science Publishers.

- Various Authors. (2001). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. ResearchGate.

- Chemistry Steps. (n.d.). Keto Enol Tautomerization.

- Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates.

- DEPTH OF BIOLOGY. (2022). organic chemistry - thiophene synthesis and reactions. YouTube.

- Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones.

- Various Authors. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Thiophene - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 11. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Non-covalent interaction - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 22. jchps.com [jchps.com]

- 23. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. fiveable.me [fiveable.me]

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Imperative of Physicochemical Profiling

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges. A significant portion of drug candidate attrition can be attributed to suboptimal physicochemical properties that lead to poor absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Therefore, the early and accurate determination of fundamental properties like melting point, solubility, and stability is not a perfunctory exercise but a critical step in de-risking a development program.[2]

The melting point, specifically, is a sentinel indicator of a crystalline solid's identity and purity.[3] For a pure, crystalline organic compound, the melting point is a sharp, well-defined temperature range (typically 0.5-1.0°C), whereas impurities will depress and broaden this range.[4][5] In the context of pharmaceutical development, an accurately determined melting point is a cornerstone of a compound's specification sheet, essential for quality control, and informs on the compound's thermal stability.[3][6]

This guide addresses the technical requirements for the complete physicochemical profiling of 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one, a compound of interest as a potential intermediate in pharmaceutical synthesis.

Synthesis and Purification: Establishing a Foundational Purity

A meaningful analysis of a compound's physical properties can only be performed on a sample of verified purity. The most probable and widely applicable synthetic route to 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one is the Friedel-Crafts acylation of 2-chlorothiophene.[6]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The reaction involves the electrophilic aromatic substitution of 2-chlorothiophene with 4-chlorobutyryl chloride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).[7] The thiophene ring is an electron-rich aromatic system, and electrophilic substitution preferentially occurs at the C2 and C5 positions. Since the C5 position is unsubstituted on the starting material (2-chlorothiophene), the acylation is expected to proceed with high regioselectivity at this site.[1]

Experimental Protocol: Synthesis

-

Materials: 2-chlorothiophene, 4-chlorobutyryl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM, anhydrous), hydrochloric acid (1M, aqueous), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

-

Procedure:

-

To a stirred, inert-atmosphere-purged flask containing anhydrous DCM at 0-5°C, add anhydrous aluminum chloride (1.2 eq.).

-

Slowly add 4-chlorobutyryl chloride (1.1 eq.) to the suspension, maintaining the temperature below 10°C. Stir for 15 minutes to allow for the formation of the acylium ion complex.

-

Add a solution of 2-chlorothiophene (1.0 eq.) in anhydrous DCM dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C. The choice of a low temperature is critical to minimize potential side reactions, such as a subsequent intramolecular Friedel-Crafts alkylation leading to α-tetralone analogs.[8]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by pouring it over crushed ice and 1M HCl.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification Protocol

The crude product, likely a solid or a viscous oil, will contain unreacted starting materials and potentially side products. Purification is essential and can be achieved through one of the following methods:

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is the preferred method for obtaining high-purity crystalline material.

-

Column Chromatography: For oily products or complex mixtures, purification via silica gel column chromatography is necessary.[9] A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should effectively separate the target ketone.

Physicochemical Characterization: A Multi-faceted Approach

With a purified sample in hand, a systematic characterization can be undertaken to confirm its identity and determine its key physical properties.

Melting Point Determination

The melting point is a crucial first indicator of purity and identity.[10] Two primary methods are standard in a research setting.

| Method | Principle | Advantages | Disadvantages |

| Capillary Method (MelTemp) | A small, powdered sample in a sealed capillary tube is heated in a calibrated apparatus. The temperature range from the first appearance of liquid to complete liquefaction is recorded.[4] | Simple, requires small sample size, widely available instrumentation.[5] | Subject to operator variability, less precise than DSC. |

| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between the sample and a reference as a function of temperature. A sharp endothermic peak indicates the melting transition. | Highly accurate and reproducible, provides thermodynamic data (enthalpy of fusion), requires minimal sample. | More expensive instrumentation, requires specialized training. |

Experimental Protocol (Capillary Method): [11][12]

-

Ensure the sample is finely powdered and completely dry.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary in the heating block of a melting point apparatus.

-

Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[11]

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂).

-

The melting point is reported as the range T₁ - T₂. A pure compound should exhibit a range of ≤ 1°C.[4]

Structural and Purity Verification

Melting point alone is insufficient for full characterization. A suite of spectroscopic and chromatographic techniques must be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide the proton environment. Expected signals would include two doublets in the aromatic region for the thiophene protons, and three multiplets in the aliphatic region corresponding to the -CH₂-CH₂-CH₂Cl chain.

-

¹³C NMR: Will confirm the number of unique carbon atoms. Key signals would include the carbonyl carbon (~190-200 ppm), carbons of the thiophene ring, and the three aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: Will identify key functional groups. A strong absorption band is expected around 1660-1680 cm⁻¹ corresponding to the C=O (aryl ketone) stretch. C-Cl stretching bands are expected in the 600-800 cm⁻¹ region.[13]

-

Mass Spectrometry (MS): Will determine the molecular weight and fragmentation pattern. The analysis should show a molecular ion peak corresponding to the exact mass of C₉H₈Cl₂OS. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in a ~9:6:1 ratio) would be a definitive confirmation.

-

High-Performance Liquid Chromatography (HPLC): Is the gold standard for purity assessment. A reversed-phase HPLC method should be developed to demonstrate the presence of a single major peak, with purity typically reported as >98% for use in subsequent applications.

Summary of Physicochemical Data

As no experimentally determined melting point for 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one is publicly available, the following table is presented as a template to be populated upon successful execution of the protocols outlined in this guide. For context, data for a structurally related compound is included.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Melting Point (°C) | Experimental Melting Point (°C) |

| 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one | C₉H₈Cl₂OS | 239.13 | To be predicted | To be determined |

| 2-Acetyl-5-chlorothiophene[13] | C₆H₅ClOS | 160.62 | N/A | 46-49 |

Note: Melting point predictions can be performed using various computational software packages, but experimental verification remains essential.

Conclusion

The comprehensive characterization of a new chemical entity like 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one is a foundational activity in drug development. This guide provides a robust, scientifically-grounded framework for its synthesis, purification, and the multi-technique analytical approach required to definitively establish its identity and purity. The cornerstone of this characterization, the melting point, serves as a critical quality attribute. By following the detailed protocols and understanding the underlying scientific principles presented herein, researchers can confidently generate the high-quality data necessary to advance promising molecules through the development pipeline.

References

- Di, L., & Kerns, E. H. (2016).

- Gleeson, M. P., Hersey, A., Montanari, D., & Overington, J. (2011). Probing the links between in vitro potency, ADMET and physicochemical parameters. Nature reviews Drug discovery, 10(3), 197-208.

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

BUCHI. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Retrieved from [Link]

-

Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. Retrieved from [Link]

-

Wikipedia. (n.d.). Ketone. Retrieved from [Link]

- Google Patents. (n.d.). US2205184A - Purification of aldehyde-ketone mixtures.

-

NCBI. (n.d.). Ketonuria - Clinical Methods. Retrieved from [Link]

-

NCBI. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

- Google Patents. (n.d.). US2337489A - Purification of ketones.

- Google Patents. (n.d.). US2826537A - Method for purification of ketones.

Sources

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]

- 4. Buy Cyperene (EVT-450743) | 2387-78-2 [evitachem.com]

- 5. synarchive.com [synarchive.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. 25359-84-6 CAS MSDS (Phenol, polymer with 2,6,6-trimethylbicyclo3.1.1hept-2-ene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Method for synthesizing 2-acetyl-4-chlorothiophene - Eureka | Patsnap [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 12. Synthesis routes of 2-Acetyl-4-chlorothiophene [benchchem.com]

- 13. Experimental and theoretical FT-IR, Raman and XRD study of 2-acetyl-5-chlorothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Friedel-Crafts Acylation of 2-Chlorothiophene with 4-Chlorobutyryl Chloride

Introduction: Strategic Synthesis of a Key Pharmaceutical Intermediate

The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aromatic ketones. These ketones are pivotal intermediates in the synthesis of a vast array of high-value compounds, including pharmaceuticals and agrochemicals.[1][2] This document provides a comprehensive guide to the Friedel-Crafts acylation of 2-chlorothiophene with 4-chlorobutyryl chloride, yielding 1-(5-chloro-2-thienyl)-4-chlorobutan-1-one. This particular transformation is of significant interest as the resulting product serves as a versatile building block in medicinal chemistry, notably in the synthesis of various therapeutic agents.

These application notes are designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the reaction's mechanistic underpinnings, critical parameters, and the rationale behind each experimental step.

Reaction Mechanism and Scientific Rationale

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[3][4] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.[5]

Step 1: Formation of the Acylium Ion

The Lewis acid catalyst, AlCl₃, coordinates to the carbonyl oxygen of 4-chlorobutyryl chloride. This is followed by the coordination to the chloride, which facilitates the cleavage of the C-Cl bond, generating a highly electrophilic and resonance-stabilized acylium ion.[6][7]

Step 2: Electrophilic Attack and Formation of the Sigma Complex

The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic acylium ion. Thiophene derivatives preferentially undergo electrophilic substitution at the C2 and C5 positions due to the superior stabilization of the resulting carbocation intermediate (sigma complex or Wheland intermediate) through resonance involving the sulfur atom's lone pairs.[8][9] In the case of 2-chlorothiophene, the chlorine atom is a deactivating group but an ortho-, para-director. However, the strong activating effect of the sulfur atom directs the incoming electrophile predominantly to the C5 position.

Step 3: Aromatization

A weak base, typically AlCl₄⁻, abstracts a proton from the sigma complex, restoring the aromaticity of the thiophene ring and regenerating the Lewis acid catalyst.[10] The resulting product is an aryl ketone, which forms a complex with the Lewis acid. This complexation deactivates the product towards further acylation, thus preventing polysubstitution, a common issue in Friedel-Crafts alkylations.[11][12] Due to this product-catalyst complexation, a stoichiometric amount of the Lewis acid is generally required.[6]

Experimental Workflow and Key Parameters

The successful execution of this synthesis hinges on the meticulous control of several key parameters. The following diagram illustrates the overall experimental workflow.

Caption: Experimental workflow for the Friedel-Crafts acylation.

Critical Parameters and Their Justification

| Parameter | Recommended Condition | Rationale |

| Lewis Acid Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | A strong and effective Lewis acid for activating the acyl chloride. Other Lewis acids like SnCl₄ or EtAlCl₂ can also be used, potentially offering milder reaction conditions.[13][14] |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Inert solvents that effectively dissolve the reactants and the intermediate complexes. They are relatively low-boiling, facilitating removal during work-up. |

| Temperature | 0-5 °C for additions, then room temperature | The initial reaction between AlCl₃ and the acyl chloride is highly exothermic.[15] Low-temperature addition prevents side reactions and controls the reaction rate. The reaction is typically allowed to proceed to completion at room temperature. |

| Stoichiometry | 1.0 - 1.2 equivalents of AlCl₃ and 4-chlorobutyryl chloride relative to 2-chlorothiophene | A slight excess of the Lewis acid and acylating agent ensures complete conversion of the starting material. A stoichiometric amount of AlCl₃ is necessary due to complexation with the ketone product.[6] |

| Reaction Time | 1-4 hours | The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material. |

| Work-up Procedure | Quenching with a mixture of ice and concentrated HCl | This hydrolyzes the aluminum chloride complexes, decomposes any unreacted acyl chloride, and facilitates the separation of the organic product from inorganic salts.[16] |

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-Chlorothiophene | 118.58 | 50.0 | 4.7 mL (5.93 g) |

| 4-Chlorobutyryl chloride | 141.00 | 55.0 | 5.3 mL (7.76 g) |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 60.0 | 8.0 g |

| Dichloromethane (DCM), anhydrous | - | - | 150 mL |

| Concentrated Hydrochloric Acid (HCl) | - | - | 20 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 2 x 50 mL |

| Saturated Sodium Chloride (Brine) solution | - | - | 50 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | ~10 g |

| Ice | - | - | ~100 g |

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Pressure-equalizing dropping funnel

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for purification (e.g., chromatography column, recrystallization flasks)

Safety Precautions:

-

4-Chlorobutyryl chloride is corrosive, a lachrymator, and reacts violently with water. It is fatal if inhaled and causes severe skin burns and eye damage.[17][18][19][20]

-

Aluminum chloride is a corrosive solid that reacts vigorously with water, releasing HCl gas. It can cause severe burns.[16]

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

The reaction should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[21]

Procedure:

-

Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried to prevent moisture from interfering with the reaction.[1]

-

Initial Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (8.0 g, 60.0 mmol) and anhydrous dichloromethane (100 mL).

-

Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

-

Acyl Chloride Addition: In the dropping funnel, prepare a solution of 4-chlorobutyryl chloride (5.3 mL, 55.0 mmol) in anhydrous dichloromethane (25 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 10 °C.

-

Thiophene Addition: After the addition of the acyl chloride is complete, add a solution of 2-chlorothiophene (4.7 mL, 50.0 mmol) in anhydrous dichloromethane (25 mL) dropwise from the same dropping funnel over 30-40 minutes, again ensuring the temperature remains between 0-5 °C.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system).

-